

CAS number and molecular formula of Oxetane-3-thiol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Oxetane-3-thiol

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An In-depth Technical Guide to **Oxetane-3-thiol**: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

Oxetane-3-thiol (CAS No. 880136-18-5) has emerged as a pivotal building block in modern medicinal chemistry. The unique physicochemical properties imparted by the strained four-membered oxetane ring—namely increased aqueous solubility, enhanced metabolic stability, and modulation of adjacent functional group basicity—have positioned it as a valuable scaffold in drug design.^{[1][2]} This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, chemical behavior, and strategic application of **Oxetane-3-thiol**. We delve into detailed synthetic protocols, explore the nuanced reactivity of its dual functional groups, and present its role as a bioisosteric replacement and key reactant in the development of novel therapeutics, such as MDM2-p53 inhibitors.

Introduction: The Ascendancy of Oxetanes in Medicinal Chemistry

The pursuit of novel chemical matter with improved "drug-like" properties is a central theme in pharmaceutical research. In recent years, small, strained heterocyclic systems have been increasingly exploited to escape the "flatland" of traditional aromatic scaffolds.^{[2][3]} Among these, the oxetane ring has garnered immense interest.^{[4][5][6]}

Initially viewed with caution due to perceived ring strain, the oxetane motif has proven to be remarkably stable under physiological and many synthetic conditions.^{[7][8]} Its true value lies in its function as a versatile modulator of molecular properties:

- **Bioisostere:** Oxetanes serve as effective bioisosteres for gem-dimethyl and carbonyl groups. This substitution can block metabolically labile positions and introduce polarity, often leading to significant improvements in aqueous solubility and metabolic clearance without a substantial increase in lipophilicity.^{[1][2][4][5]}
- **pKa Modulation:** The inductive electron-withdrawing effect of the oxetane oxygen can dramatically lower the pKa of nearby amines, a crucial tactic for mitigating off-target effects (e.g., hERG inhibition) and improving cell permeability.^[2]

Oxetane-3-thiol represents a particularly useful bifunctional building block, combining the advantageous properties of the oxetane ring with the versatile reactivity of a thiol group. This guide serves to equip the modern medicinal chemist with the foundational knowledge to effectively utilize this powerful reagent.

Physicochemical Properties and Identification

Oxetane-3-thiol is typically supplied as a colorless oil and requires specific handling due to its reactivity and potential hazards.

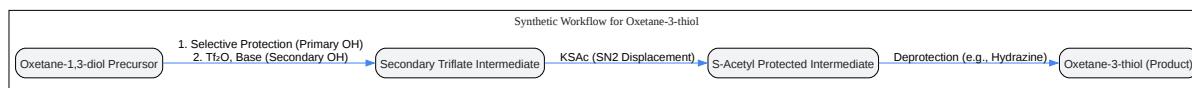
Property	Value	Reference
CAS Number	880136-18-5	[9]
Molecular Formula	C ₃ H ₆ OS	[5][9][10]
Molecular Weight	90.14 g/mol	[9][10]
Appearance	Colorless oil	[10]
IUPAC Name	oxetane-3-thiol	[9]
SMILES	C1C(CO1)S	[9]
Storage	Inert atmosphere, store in freezer, under -20°C	[4][10]

Representative Spectroscopic Data: While a definitive public spectrum is not available, the following data are representative based on the analysis of closely related 3-substituted oxetane structures.[9][11]

Nucleus	Expected Chemical Shift (δ , ppm)	Multiplicity	Notes
^1H NMR	~ 4.7 - 4.9	Multiplet (t or dd)	Protons on C2 and C4 adjacent to the ring oxygen.
~ 3.8 - 4.1	Multiplet		Methine proton at C3, coupled to the thiol proton and C2/C4 protons.
~ 1.8 - 2.1	Doublet (d)		Thiol proton (-SH). Position can be variable and may exchange with D_2O .
^{13}C NMR	~ 75 - 78	CH_2	Carbons C2 and C4.
~ 35 - 40	CH		Carbon C3 bearing the thiol group.

Synthesis of Oxetane-3-thiol

Access to 3-functionalized oxetanes is critical for their application. A robust and frequently cited synthetic strategy proceeds from a 1,3-diol precursor, leveraging the differential reactivity of primary versus secondary alcohols.[1]



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Caption: General workflow for the synthesis of **Oxetane-3-thiol**.

Experimental Protocol: Synthesis via SN2 Displacement

This protocol is based on the methodology described by Sakya et al. and represents a reliable route to **Oxetane-3-thiol**.^[1]

Objective: To prepare **Oxetane-3-thiol** from a suitable 1,3-diol precursor.

Step 1: Selective Protection and Triflate Formation

- Rationale: The primary hydroxyl group of the starting diol is more sterically accessible and is selectively protected (e.g., as a tosylate or silyl ether). The remaining secondary alcohol is then converted into an excellent leaving group, a triflate, which is highly reactive towards nucleophilic substitution.
- Procedure: a. Dissolve the 1,3-diol precursor in a suitable solvent like dichloromethane (DCM) at 0°C. b. Add one equivalent of a protecting group reagent (e.g., tosyl chloride) and a hindered base (e.g., 2,6-lutidine) to selectively protect the primary alcohol. c. After reaction completion, isolate the mono-protected diol. d. Dissolve the mono-protected diol in DCM and cool to -78°C. e. Add triflic anhydride (Tf_2O) and a non-nucleophilic base (e.g., pyridine) to convert the secondary alcohol to the triflate. The reaction is typically rapid.

Step 2: Nucleophilic Displacement with Thioacetate

- Rationale: Potassium thioacetate (KSAc) is an excellent sulfur nucleophile. It displaces the triflate via a classic $\text{S}_{\text{N}}2$ mechanism, which proceeds with inversion of stereochemistry at the C3 position. The thioacetate is used as a protected form of the thiol to prevent side reactions.
- Procedure: a. Dissolve the triflate intermediate from Step 1 in a polar aprotic solvent such as DMF. b. Add an excess of potassium thioacetate (KSAc). c. Heat the reaction mixture gently (e.g., 50-60°C) until the starting material is consumed (monitor by TLC or LC-MS). d. Work up the reaction to isolate the S-acetyl protected intermediate.

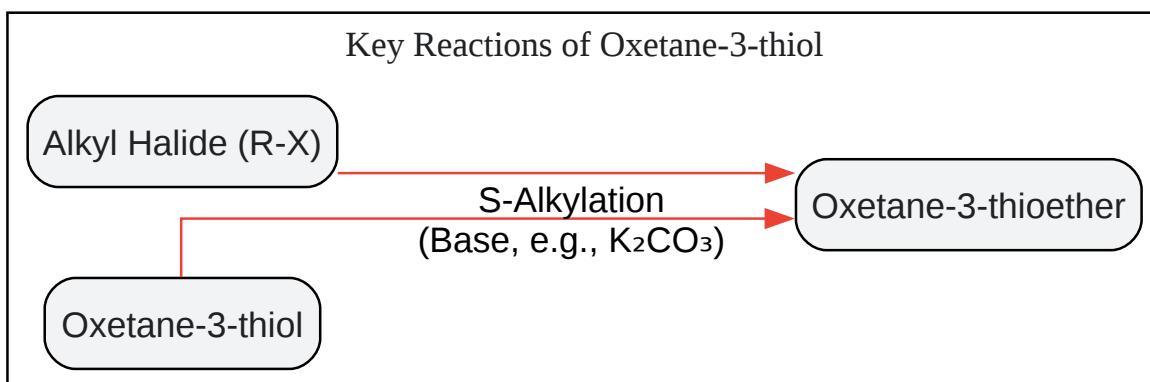
Step 3: Deprotection to Yield **Oxetane-3-thiol**

- Rationale: The acetyl protecting group on the sulfur must be removed to yield the free thiol. Basic hydrolysis or treatment with a reducing agent like hydrazine is effective for this transformation.[12]
- Procedure: a. Dissolve the thioacetate intermediate in a solvent like methanol. b. Add hydrazine monohydrate or a solution of sodium hydroxide. c. Stir at room temperature until deprotection is complete. d. Carefully quench the reaction and perform an extractive workup to isolate the final product, **Oxetane-3-thiol**. Purification is typically achieved by column chromatography.

Reactivity and Chemical Stability

The utility of **Oxetane-3-thiol** stems from the predictable and often orthogonal reactivity of its two functional groups.

- The Oxetane Ring: The ring is notably stable to a wide range of reagents, including bases, nucleophiles, and mild reducing/oxidizing agents.[5][7][8] This stability is crucial, allowing for extensive chemical modification via the thiol group without compromising the core scaffold. However, strong acids or Lewis acids can promote ring-opening, a property that can be exploited synthetically but must be avoided when preservation of the ring is desired.[8]
- The Thiol Group: The thiol is a potent nucleophile and readily undergoes S-alkylation with a variety of electrophiles (e.g., alkyl halides, epoxides).[10][13] This reaction is the cornerstone of its application in drug discovery, allowing it to be tethered to a larger molecule of interest. The thiol can also be oxidized to form sulfoxides or sulfones, providing access to new chemical space.[10]



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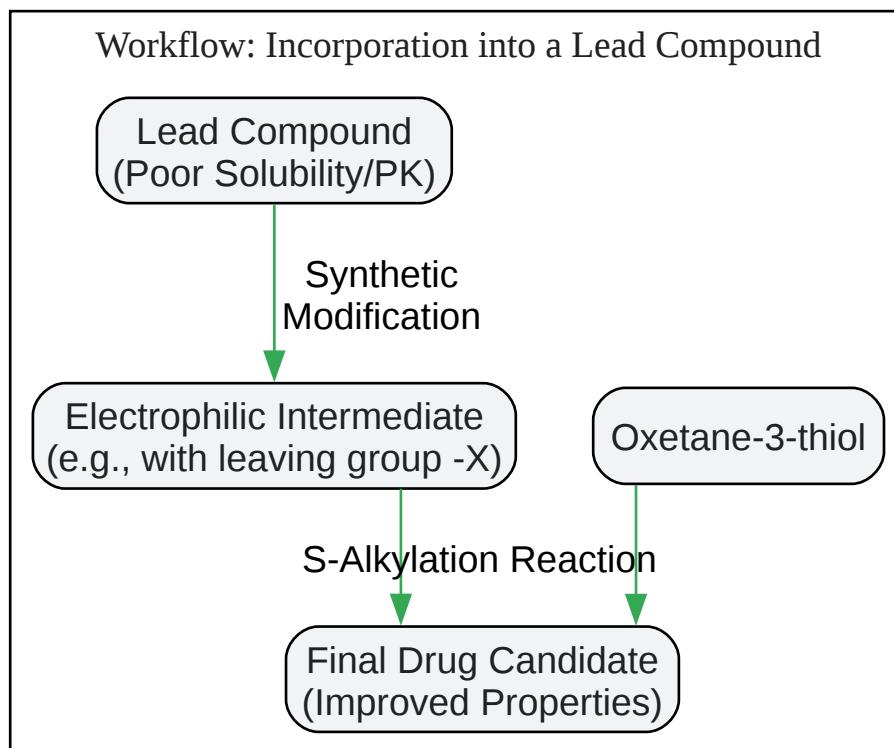
Caption: S-alkylation: a primary reaction of **Oxetane-3-thiol**.

Applications in Drug Discovery

The primary application of **Oxetane-3-thiol** is as a specialized building block for late-stage functionalization, enabling the modulation of a lead compound's properties.

Case Study: MDM2-p53 Inhibitors

Oxetane-3-thiol is cited as a key reactant for the preparation of AMG 232 and its analogs, a class of potent and selective inhibitors of the MDM2-p53 protein-protein interaction.^[10] In this context, the oxetane moiety is introduced to improve the solubility and pharmacokinetic profile of the inhibitor. The synthetic strategy involves the S-alkylation of **Oxetane-3-thiol** with a suitable electrophilic intermediate of the drug scaffold.



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Caption: Strategic incorporation of the **oxetane-3-thiol** moiety.

This strategic incorporation confers several advantages:

- Enhanced Solubility: The polar oxetane ring disrupts crystal packing and introduces a hydrogen bond acceptor, significantly improving aqueous solubility.[1][2]
- Metabolic Stability: The oxetane can block sites of metabolism that might otherwise be susceptible to enzymatic degradation (e.g., by cytochrome P450 enzymes).[1]
- Improved Pharmacokinetics: The combination of better solubility and metabolic stability often leads to a more favorable overall pharmacokinetic profile, including better oral bioavailability and a more suitable half-life.

Safety, Handling, and Storage

Oxetane-3-thiol is a reactive chemical and must be handled with appropriate precautions.

Hazard Category	GHS Statement	Precautionary Measures
Flammability	H225/H226: Highly flammable liquid and vapor	P210: Keep away from heat, sparks, open flames. Use non-sparking tools.[14][15]
Acute Toxicity	H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled.	P261: Avoid breathing vapors. P280: Wear protective gloves/clothing/eye protection. [4][10][14]
Skin/Eye Damage	H315: Causes skin irritation. H318: Causes serious eye damage.	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10][14]
Respiratory	H335: May cause respiratory irritation.	P271: Use only outdoors or in a well-ventilated area.[14]

- Handling: All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab

coat, and chemically resistant gloves.

- Storage: The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. For long-term stability, storage in a freezer at or below -20°C is required to prevent degradation.[4][10]

Conclusion

Oxetane-3-thiol is more than a simple chemical reagent; it is a strategic tool for molecular design. Its unique combination of a stable, polarity-enhancing oxetane ring and a versatile thiol handle provides medicinal chemists with a powerful method for optimizing the physicochemical and pharmacokinetic properties of drug candidates. A thorough understanding of its synthesis, reactivity, and proper handling, as outlined in this guide, is essential for leveraging its full potential in the discovery of next-generation therapeutics.

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- To cite this document: BenchChem. [CAS number and molecular formula of Oxetane-3-thiol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3021090#cas-number-and-molecular-formula-of-oxetane-3-thiol]

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